3-Methyl-6-nitro-1H-indazole

Description

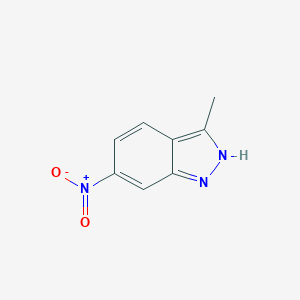

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-7-3-2-6(11(12)13)4-8(7)10-9-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNWSYKLFDLUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448355 | |

| Record name | 3-Methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6494-19-5 | |

| Record name | 3-Methyl-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6494-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-6-nitro-1H-indazole

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound (CAS No: 6494-19-5). It is intended for use by professionals in the fields of chemical research, organic synthesis, and pharmaceutical development.

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a crucial intermediate in the synthesis of various bioactive molecules.[1] Its structure, featuring an indazole core with a methyl group at the 3-position and a nitro group at the 6-position, imparts a high degree of reactivity and makes it a valuable building block in medicinal chemistry.[2] This compound is particularly noted as a key intermediate in the preparation of Pazopanib, an oral angiogenesis inhibitor that targets vascular endothelial growth factor receptor (VEGFR).[3][4] Its applications extend to the synthesis of antibacterial and antiviral drugs, as well as materials for the agrochemical and dye industries.[1][2]

Chemical and Physical Properties

This compound is a solid, beige to dark yellow powder at room temperature.[3][4] It exhibits moderate solubility in organic solvents like chloroform (B151607) and methanol (B129727) and is minimally soluble in water.[3] The presence of the nitro and methyl groups on the indazole ring contributes to its chemical reactivity and thermal stability.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6494-19-5 | [2] |

| Molecular Formula | C₈H₇N₃O₂ | [2] |

| Molecular Weight | 177.16 g/mol | [2] |

| Appearance | Solid, beige to dark yellow powder | [3][4] |

| Melting Point | 187-188°C | [2][5] |

| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [2][3] |

| Density | 1.437 g/cm³ | [2][3] |

| pKa (Predicted) | 11.47 ± 0.40 | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol; minimum in water | [3][4] |

| Storage | Sealed in a dry, cool place at room temperature | [3][4] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes, primarily involving the construction of the indazole ring followed by nitration, or the cyclization of a pre-nitrated precursor.

Synthesis Methodologies

Method 1: Direct Nitration This method uses 3-methylindazole as the starting material. The nitration is performed using a mixture of nitric acid and sulfuric acid at low temperatures (0–5°C) to introduce a nitro group at the 6-position of the indazole ring.[6] While the process is straightforward, it requires strict temperature control to minimize the formation of by-products.[6]

Method 2: Indirect Nitration This approach involves the cyclization of a starting material like o-aminotoluene to form the indazole ring, followed by a selective nitration step.[6][7] This can offer higher selectivity and fewer side reactions compared to direct nitration.[6]

Method 3: Synthesis from 2-Ethyl-5-nitroaniline (B1661927) A common laboratory and industrial synthesis involves the diazotization of 2-ethyl-5-nitroaniline followed by intramolecular cyclization.[3][8]

Detailed Experimental Protocol: Synthesis from 2-Ethyl-5-nitroaniline[8]

-

Dissolution: Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Diazotization: Add a solution of sodium nitrite (B80452) (424 mg, 1 equivalent) in water (1 ml) all at once.

-

Reaction: Continue stirring the reaction mixture for 15 minutes at 25 °C. After 3 hours, remove any residual solid by filtration.

-

Crystallization: Allow the filtrate to stand at room temperature for 3 days.

-

Work-up: Concentrate the solution under vacuum. Dilute the residue with 2 ml of water and stir vigorously.

-

Isolation: Collect the solid product by filtration and wash thoroughly with cold water.

-

Purification: Purify the crude product by flash chromatography using a 4:1 hexane/ethyl acetate (B1210297) eluent to yield this compound as a solid (436 mg, 40.5% yield).[8]

A general workflow for the synthesis and purification is illustrated below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]

- 3. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]

- 4. 3-methyl-6-nitro-3H-indazole [chembk.com]

- 5. This compound: Relative Molecular Mass and Related Information - LISKON [liskonchem.com]

- 6. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]

- 7. Analysis of the Production Process for this compound - LISKON [liskonchem.com]

- 8. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

3-Methyl-6-nitro-1H-indazole molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and biological relevance of 3-Methyl-6-nitro-1H-indazole. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the multi-targeted tyrosine kinase inhibitor, Pazopanib.

Molecular Structure and Formula

This compound is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic indazole core, which is comprised of a benzene (B151609) ring fused to a pyrazole (B372694) ring. A methyl group is substituted at the 3-position of the indazole ring, and a nitro group is attached at the 6-position. The presence of the electron-withdrawing nitro group and the indazole nucleus makes it a versatile building block in medicinal chemistry.[1][2]

The molecular formula for this compound is C₈H₇N₃O₂ .[2]

Molecular Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 177.16 g/mol | [2] |

| Melting Point | 187-188 °C | [3] |

| Boiling Point | 384.9 ± 22.0 °C (Predicted) | [3] |

| Density | 1.437 g/cm³ | [3] |

| Appearance | Beige to Dark Yellow Solid | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

Experimental Protocols

Synthesis of this compound from 2-Ethyl-5-nitroaniline (B1661927)

This protocol details a common and effective method for the synthesis of this compound.[1]

Materials:

-

2-Ethyl-5-nitroaniline

-

Glacial Acetic Acid

-

Sodium Nitrite (B80452)

-

Water

-

Hexane

-

Ethyl Acetate (B1210297)

-

Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, stirrer, filtration apparatus, rotary evaporator)

Procedure:

-

Diazotization:

-

Dissolve 1.021 g (6.14 mmol) of 2-ethyl-5-nitroaniline in 40 ml of glacial acetic acid in a round-bottom flask.

-

Cool the mixture to 0 °C using an ice bath.

-

In a separate container, dissolve 424 mg (6.14 mmol) of sodium nitrite in 1 ml of water.

-

Add the sodium nitrite solution to the cooled 2-ethyl-5-nitroaniline solution all at once with vigorous stirring.

-

Continue stirring the reaction mixture for 15 minutes at 25 °C.

-

-

Cyclization and Isolation:

-

After 3 hours, remove any residual solid by filtration.

-

Allow the filtrate to stand at room temperature for 3 days.

-

Concentrate the solution under vacuum using a rotary evaporator.

-

Dilute the residue with 2 ml of water and stir vigorously to induce precipitation.

-

Collect the solid product by filtration and wash it thoroughly with cold water.

-

-

Purification:

-

Purify the crude product by flash chromatography on silica (B1680970) gel using a 4:1 hexane/ethyl acetate solvent system.

-

Collect the fractions containing the desired product and combine them.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument: A 300 MHz or 500 MHz NMR spectrometer.

-

Parameters: Record the spectrum at room temperature. Use a standard pulse sequence.

-

Expected Chemical Shifts (in DMSO-d₆): ¹H NMR spectra are expected to show characteristic signals for the aromatic protons and the methyl group protons. A patent describing a similar synthesis provides the following data for a related compound, 2,3-dimethyl-6-nitro-2H-indazole, which can serve as a reference: δ 2.67 (s, 3H), 4.14 (s, 3H), 7.73 (d, J=8.9Hz, 1H), 7.94 (d, J=9.1Hz, 1H), 8.51 (s, 1H).[4]

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 75 MHz or 125 MHz NMR spectrometer.

-

Parameters: Employ a standard proton-decoupled pulse sequence.

-

Expected Chemical Shifts: The spectrum will display distinct signals for each unique carbon atom in the molecule.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Bands: Look for characteristic absorption bands corresponding to the N-H stretch, C-H stretch (aromatic and aliphatic), C=C stretch (aromatic), and the symmetric and asymmetric stretches of the nitro group (typically around 1522 cm⁻¹ and 1347 cm⁻¹).[5]

Biological Relevance and Signaling Pathways

This compound is a crucial intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor. Pazopanib targets multiple receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[6] By inhibiting these receptors, Pazopanib blocks downstream signaling pathways that are critical for tumor growth and angiogenesis (the formation of new blood vessels).

The diagram below illustrates the simplified signaling pathways inhibited by Pazopanib.

Caption: Pazopanib Inhibition of VEGFR and PDGFR Signaling Pathways.

The experimental workflow for the synthesis and purification of this compound is outlined in the following diagram.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 2. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]

- 3. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]

- 4. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. sinobiological.com [sinobiological.com]

An In-depth Technical Guide to 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-6-nitro-1H-indazole is a heterocyclic aromatic organic compound with the CAS number 6494-19-5.[1][2] It serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its chemical structure, featuring an indazole core with a methyl group at the 3-position and a nitro group at the 6-position, imparts it with significant reactivity for further chemical modifications.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role in the development of therapeutic agents.

Physicochemical Properties

This compound is a solid, appearing as a yellow to brown powder at room temperature.[2][3] It possesses a moderate molecular weight, which contributes to its good chemical reactivity and stability.[3]

| Property | Value | Reference |

| CAS Number | 6494-19-5 | [2] |

| Molecular Formula | C₈H₇N₃O₂ | [1][2][4] |

| Molecular Weight | 177.16 g/mol | [1][2][4] |

| Appearance | Yellow to brown powder | [2] |

| Melting Point | 184-188 °C | [2][3][5] |

| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [5][6] |

| Density (Predicted) | 1.437 g/cm³ | [5][6] |

| Purity (Typical) | ≥ 99% (HPLC) | [2] |

| Storage Conditions | Store at < -4°C, in a dry and sealed environment | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the construction of the indazole ring followed by nitration, or the direct nitration of a pre-existing indazole derivative.

Synthesis from 2-Ethyl-5-nitroaniline (B1661927)

One common laboratory-scale synthesis involves the diazotization and cyclization of 2-ethyl-5-nitroaniline.[5][7]

Experimental Protocol:

-

Dissolution: Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Diazotization: Add a solution of sodium nitrite (B80452) (424 mg, 6.14 mmol) in water (1 ml) to the cooled mixture all at once.

-

Reaction: Continue stirring the reaction mixture for 15 minutes at 25 °C. After 3 hours, remove any residual solid by filtration.

-

Standing: Allow the filtrate to stand at room temperature for 3 days.

-

Concentration: Concentrate the solution under vacuum.

-

Precipitation: Dilute the residue with 2 ml of water and stir vigorously to precipitate the product.

-

Isolation: Collect the solid product by filtration and wash thoroughly with cold water.

-

Purification: Purify the crude product by flash chromatography using a 4:1 hexane/ethyl acetate (B1210297) eluent to yield this compound as a solid (436 mg, 40.5% yield).[4][5][7]

A variation of this procedure utilizes tert-butyl nitrite as the diazotizing agent, which can lead to a higher yield.[7]

Alternative Protocol using tert-Butyl Nitrite:

-

Dissolution: Dissolve 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature.

-

Addition of Diazotizing Agent: Add a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of acetic acid dropwise over 15 minutes.

-

Reaction: After the addition is complete, allow the solution to stir for 30 minutes.

-

Work-up: Remove the acetic acid in vacuo to afford an orange solid. Dissolve the solid in approximately 120 ml of ethyl acetate and wash with 3 x 100 ml of saturated aqueous NaHCO₃.

-

Isolation: Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo to afford this compound as a yellow solid (10.4 g, 98% yield).[7]

Direct Nitration of 3-Methylindazole

This method involves the direct nitration of 3-methylindazole using a mixture of nitric acid and sulfuric acid.[1][6]

Experimental Protocol:

-

Dissolution: Dissolve 3-methylindazole in concentrated sulfuric acid.

-

Cooling: Cool the solution to a low temperature (0–5°C).

-

Nitration: Slowly add nitric acid to the cooled solution while maintaining the temperature.

-

Reaction: Allow the reaction to proceed to completion.

-

Work-up: After the reaction is complete, perform neutralization, extraction, and recrystallization to purify the product.[6]

Applications in Drug Development

This compound is a key building block in the synthesis of several pharmaceutical compounds, most notably the anti-cancer drug Pazopanib.[5][8][9]

Intermediate in the Synthesis of Pazopanib

Pazopanib is a potent and selective multi-targeted receptor tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis. It is an oral angiogenesis inhibitor that targets VEGFR and PDGFR.[5][8] this compound is a critical precursor in the multi-step synthesis of Pazopanib.[5][9] The synthesis involves the methylation of this compound to form 2,3-dimethyl-6-nitro-2H-indazole, which is a key intermediate for Pazopanib.[10][11]

Potential as a Scaffold for Other Therapeutic Agents

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and antileishmanial properties.[12] While this compound is primarily used as an intermediate, its structural motifs suggest potential for derivatization to create novel therapeutic agents. For instance, related 3-chloro-6-nitro-1H-indazole derivatives have been investigated as promising antileishmanial candidates that target the trypanothione (B104310) reductase (TryR) enzyme in Leishmania.[13]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors.[1][2] Its well-defined synthesis routes and its crucial role as a precursor to the anti-cancer drug Pazopanib underscore its importance in drug development. Further research into the derivatization of this compound could lead to the discovery of new therapeutic agents with a wide range of biological activities.

References

- 1. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound: Relative Molecular Mass and Related Information - LISKON [liskonchem.com]

- 4. 3-Methyl-6-nitroindazole | 6494-19-5 [chemicalbook.com]

- 5. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]

- 6. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]

- 7. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 11. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 3-Methyl-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-6-nitro-1H-indazole is a heterocyclic aromatic organic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] It presents as a yellow to beige or brown solid powder.[2][3][4] This compound is a significant intermediate in the synthesis of various bioactive molecules, most notably in the preparation of Pazopanib, an oral angiogenesis inhibitor that targets vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).[3][4] Its unique chemical structure, featuring both a methyl and a nitro group on the indazole ring, imparts specific physical and chemical properties that are crucial for its application in pharmaceutical and materials science.[1][2] This guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃O₂ | [1][4] |

| Molecular Weight | 177.16 g/mol | [1][2] |

| Appearance | Yellow to Beige Solid Powder | [2][3][4] |

| Melting Point | 187-188 °C | [2][3][4] |

| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [3][4] |

| Density | 1.437 g/cm³ | [3][5] |

| pKa (Predicted) | 11.47 ± 0.40 | [3][4] |

| Solubility | Slightly soluble in Chloroform and Methanol.[3][4] In the temperature range of 278.15 to 328.15 K, its molar fraction solubility increases with temperature. It is most soluble in N,N-dimethylformamide and least soluble in water.[3] | [3][4] |

| Storage Conditions | Store in a cool, dry environment, sealed from moisture, and away from direct sunlight and high temperatures.[2][4] | [2][4] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of the purity of a crystalline solid.[6] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 cm.[7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6][7] This assembly is then placed in a heating bath (such as a Thiele tube with mineral oil or a modern digital melting point apparatus).[6]

-

Heating: The heating bath is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[6]

-

Observation: The temperature at which the solid first begins to melt (T1) and the temperature at which the last of the solid melts (T2) are recorded.[6][8]

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure sample of this compound, this range is expected to be sharp, for instance, 187-188°C.[2][6]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[9]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, chloroform, N,N-dimethylformamide).[9][10]

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged to separate the undissolved solid from the supernatant.[10]

-

Sampling and Quantification: A precise volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11]

-

Calculation: The solubility is calculated from the measured concentration, taking the dilution factor into account. The experiment should be performed in triplicate for each solvent to ensure accuracy.[11]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and identifying functional groups.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption peaks for the nitro group are expected between 1350-1550 cm⁻¹.[12]

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the clean ATR crystal is collected.

-

Sample Application: A small amount of the solid this compound powder is placed onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded.

-

Cleaning: After analysis, the crystal is thoroughly cleaned with a suitable solvent, such as ethanol (B145695) or acetone, to remove any sample residue.[13]

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.[14]

Methodology (¹H NMR):

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[14] Tetramethylsilane (TMS) is typically added as an internal standard.[14]

-

Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.[14]

-

Data Acquisition: A one-dimensional ¹H NMR spectrum is acquired. Typical parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[14]

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts, integration, and coupling patterns to elucidate the proton structure of the molecule.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.[12][15]

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with the mass spectrometer, often the mobile phase used for liquid chromatography.[15]

-

Instrumentation: The sample is introduced into the mass spectrometer, typically via an HPLC system (LC-MS).[15] Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[15]

-

Data Acquisition: The mass spectrum is acquired, often in positive ion mode to detect the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurement.[15]

-

Data Analysis: The spectrum is analyzed to confirm the molecular weight of the compound. The presence of other peaks may indicate impurities or fragmentation products.[15]

Workflow for Physicochemical Characterization

The following diagram illustrates a typical experimental workflow for the comprehensive characterization of the physical properties of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

References

- 1. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]

- 2. This compound: Relative Molecular Mass and Related Information - LISKON [liskonchem.com]

- 3. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]

- 4. 3-methyl-6-nitro-3H-indazole [chembk.com]

- 5. echemi.com [echemi.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. The detection methods for this compound. - LISKON [liskonchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Methyl-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methyl-6-nitro-1H-indazole, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in different solvents is critical for process development, formulation, and purification in the pharmaceutical industry.

Core Concepts: Solubility Profile

This compound (CAS: 6494-19-5) is a crystalline solid that exhibits a wide range of solubility depending on the polarity of the solvent. Generally, it is slightly soluble in water and non-polar organic solvents, with solubility increasing in polar aprotic and protic solvents.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of this compound in various pure solvents at temperatures ranging from 278.15 K to 328.15 K. This data is sourced from a comprehensive study by Wang et al. (2019) in the Journal of Chemical & Engineering Data.[1][2]

| Temperature (K) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Acetone | Ethyl Acetate | Ethanol | Acetonitrile | n-Propanol | Water |

| 278.15 | 0.04892 | 0.01235 | 0.00987 | 0.00562 | 0.00345 | 0.00218 | 0.00198 | 0.000021 |

| 283.15 | 0.05987 | 0.01562 | 0.01234 | 0.00715 | 0.00432 | 0.00278 | 0.00251 | 0.000029 |

| 288.15 | 0.07281 | 0.01954 | 0.01521 | 0.00898 | 0.00531 | 0.00345 | 0.00312 | 0.000038 |

| 293.15 | 0.08792 | 0.02421 | 0.01854 | 0.01112 | 0.00645 | 0.00421 | 0.00381 | 0.000049 |

| 298.15 | 0.10542 | 0.02978 | 0.02241 | 0.01354 | 0.00778 | 0.00508 | 0.00459 | 0.000062 |

| 303.15 | 0.12551 | 0.03634 | 0.02689 | 0.01635 | 0.00921 | 0.00605 | 0.00548 | 0.000078 |

| 308.15 | 0.14832 | 0.04401 | 0.03201 | 0.01958 | 0.01082 | 0.00712 | 0.00645 | 0.000096 |

| 313.15 | 0.17401 | 0.05298 | 0.03789 | 0.02321 | 0.01261 | 0.00829 | 0.00753 | 0.000118 |

| 318.15 | 0.20271 | 0.06334 | 0.04462 | 0.02735 | 0.01462 | 0.00958 | 0.00871 | 0.000143 |

| 323.15 | 0.23452 | 0.07521 | 0.05221 | 0.03198 | 0.01684 | 0.01101 | 0.01001 | 0.000171 |

| 328.15 | 0.26951 | 0.08878 | 0.06078 | 0.03712 | 0.01928 | 0.01258 | 0.01142 | 0.000204 |

Data presented as mole fraction (x).

Experimental Protocols

The quantitative solubility data presented above was determined using the static equilibrium method, also known as the isothermal shake-flask method. This is a reliable and widely used technique for measuring the solubility of solid compounds in liquids.

Static Equilibrium (Shake-Flask) Method

Objective: To determine the equilibrium solubility of a solid solute in a solvent at a constant temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected solvents of high purity

-

Analytical balance

-

Constant temperature water bath or shaker

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: An excess amount of solid this compound is added to a known volume or mass of the solvent in a sealed glass vial or flask. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature is maintained within ±0.1 K.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a syringe filter to remove any suspended solid particles.

-

Analysis: The concentration of this compound in the filtered saturated solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is then calculated from the measured concentration. If the analysis is performed on a mass/volume basis, it can be converted to mole fraction using the molar masses of the solute and solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the static equilibrium method for determining solubility.

References

Spectroscopic and Synthetic Profile of 3-Methyl-6-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics of 3-Methyl-6-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines experimental protocols for obtaining such data, and presents logical workflows for its synthesis and analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted to exhibit signals characteristic of its substituted aromatic structure. The electron-withdrawing nature of the nitro group at the C6 position is expected to significantly influence the chemical shifts of the protons and carbons on the indazole ring, generally shifting them to a lower field (higher ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~13.0 | broad singlet | - |

| H-4 | ~8.0 | doublet | ~9.0 |

| H-5 | ~8.4 | doublet of doublets | ~9.0, ~2.0 |

| H-7 | ~8.6 | doublet | ~2.0 |

| CH₃ | ~2.6 | singlet | - |

Solvent: DMSO-d₆. Reference: Tetramethylsilane (B1202638) (TMS) at δ = 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~145 |

| C-3a | ~122 |

| C-4 | ~120 |

| C-5 | ~116 |

| C-6 | ~147 |

| C-7 | ~108 |

| C-7a | ~141 |

| CH₃ | ~12 |

Solvent: DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400-3300 | Medium, Broad | N-H | Stretching |

| 3100-3000 | Medium | C-H (aromatic) | Stretching |

| 2950-2850 | Weak | C-H (methyl) | Stretching |

| 1620-1600 | Medium | C=C (aromatic) | Stretching |

| 1530-1500 | Strong | N-O (nitro) | Asymmetric Stretching |

| 1350-1330 | Strong | N-O (nitro) | Symmetric Stretching |

| 850-800 | Strong | C-H (aromatic) | Out-of-plane Bending |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Nitration of 3-Methylindazole

This compound is commonly synthesized via the direct nitration of 3-methylindazole.[1]

-

Dissolution: Dissolve 3-methylindazole in concentrated sulfuric acid in a flask equipped with a magnetic stirrer and cooled in an ice bath to maintain a temperature of 0-5°C.[1]

-

Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.[1]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Neutralization and Filtration: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide (B78521) solution) until a neutral pH is achieved. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The use of DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

¹H NMR Data Acquisition:

-

Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample using one of the following methods:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Nujol Mull: Grind the solid sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the salt plates with Nujol (for Nujol mull).

-

Place the sample in the spectrometer and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

References

An In-depth Technical Guide on the Reactivity of the Nitro Group in 3-Methyl-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 3-Methyl-6-nitro-1H-indazole, a key intermediate in the synthesis of various pharmaceuticals, notably the angiogenesis inhibitor Pazopanib.[1] The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the indazole ring system. This document details the primary reactions of the nitro group, focusing on its reduction to an amino group and exploring the potential for nucleophilic aromatic substitution. Experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[2][3] Its structure, featuring a nitro group at the 6-position of the 3-methyl-1H-indazole core, renders it a versatile building block in synthetic organic chemistry. The nitro group, being a strong electron-withdrawing group, deactivates the benzene (B151609) portion of the indazole ring towards electrophilic substitution while activating it for nucleophilic attack. However, the most synthetically valuable transformation of the nitro group in this context is its reduction to an amino group, which is a critical step in the synthesis of numerous biologically active molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O₂ | [2] |

| Molecular Weight | 177.16 g/mol | [2][3] |

| Appearance | Solid powder | [2] |

| Melting Point | 187-188 °C | [2] |

| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [2] |

| Density | 1.437 g/cm³ | [2] |

Reactivity of the Nitro Group

The reactivity of the nitro group in this compound is dominated by reduction reactions. The potential for nucleophilic aromatic substitution is also considered, although less documented for this specific molecule.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is the most frequently employed and synthetically useful reaction of this compound. This transformation yields 6-amino-3-methyl-1H-indazole, a key precursor for further functionalization. Several reducing agents and conditions have been reported for this conversion, with varying yields and selectivities.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for the reduction of nitroarenes. This method offers clean reaction profiles and high yields.

Experimental Protocol: Reduction of 6-nitro-1H-indazole with Pd/C and H₂

A general procedure for the reduction of the related 6-nitro-1H-indazole involves mixing the substrate with 10% Pd/C catalyst in methanol (B129727) and stirring the reaction overnight under a hydrogen atmosphere (1 atm). After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated to afford 6-amino-1H-indazole. A yield of 94% has been reported for this transformation.

Stannous chloride is a classical and effective reagent for the reduction of aromatic nitro compounds, particularly in the presence of acid.

Experimental Protocol: Reduction of this compound with SnCl₂

To a stirred solution of 10 g (0.06 mol) of 3-methyl-6-nitroindazole in 100 ml of 2-methoxyethyl ether at 0 °C, a solution of 45 g (0.24 mol) of tin(II) chloride in 86 ml of concentrated HCl is added dropwise over 15 minutes, keeping the reaction temperature below 100 °C. After the addition is complete, the ice bath is removed, and the solution is allowed to stir for an additional 20 minutes. Diethyl ether is then added to precipitate the product, which is isolated by filtration and washed with diethyl ether to afford the HCl salt of 3-methyl-1H-indazol-6-amine as a yellow solid in 92% yield.

Reduction with iron powder in an acidic medium is another widely used, cost-effective, and environmentally benign method for converting nitroarenes to anilines.

Experimental Protocol: General Procedure for Nitro Reduction with Iron

To a suspension of the nitroarene (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water, reduced iron powder (approximately 5 equivalents) is added. The resulting suspension is subjected to ultrasonic irradiation or heated to reflux until the reaction is complete as monitored by TLC. The reaction mixture is then filtered to remove the iron residue, which is washed with an organic solvent like ethyl acetate. The filtrate is partitioned with an aqueous base (e.g., 2M KOH), and the aqueous layer is further extracted with the organic solvent. The combined organic layers are dried and concentrated to yield the corresponding amine.

Table 2: Comparison of Reduction Methods for 6-Nitroindazoles

| Reagent/Catalyst | Substrate | Product | Yield | Reference |

| 10% Pd/C, H₂ | 6-nitro-1H-indazole | 6-amino-1H-indazole | 94% | |

| SnCl₂, HCl | 3-Methyl-6-nitroindazole | 3-methyl-1H-indazol-6-amine HCl salt | 92% |

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group at the 6-position is expected to activate the indazole ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group (C5 and C7). In such reactions, a potent nucleophile displaces a suitable leaving group (typically a halide) on the aromatic ring. While this is a common reaction for many nitroaromatic compounds, specific examples for this compound are not extensively reported in the literature.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate. Subsequent elimination of the leaving group restores the aromaticity of the ring.

Due to the lack of specific literature examples for SNAr on this compound, a generalized workflow is presented below.

Spectroscopic Data

The structural characterization of this compound and its reduction product, 6-amino-3-methyl-1H-indazole, is crucial for confirming their identity and purity. The following tables summarize the available and predicted spectroscopic data.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Available, but specific shifts and solvent not detailed in readily accessible sources. | [1] |

| ¹³C NMR | No specific data found. | |

| IR Spectroscopy | Expected peaks for N-H, C-H (aromatic and methyl), and NO₂ stretching. | |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 177 | [3] |

Table 4: Spectroscopic Data for 6-amino-3-methyl-1H-indazole

| Technique | Data | Reference |

| ¹H NMR | No specific data found. | |

| ¹³C NMR | No specific data found. | |

| IR Spectroscopy | Expected peaks for N-H (amine and indazole), C-H (aromatic and methyl). | |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 147 | [3] |

Visualizations

Reaction Workflows

Caption: Workflow for the reduction of this compound.

Reaction Mechanisms

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The reactivity of the nitro group in this compound is primarily characterized by its facile reduction to the corresponding amine, a transformation of significant importance in the synthesis of pharmaceutical agents. Various reliable methods, including catalytic hydrogenation and reductions with tin(II) chloride or iron powder, can achieve this conversion in high yields. While the nitro group is expected to activate the indazole ring for nucleophilic aromatic substitution, this reaction pathway is less documented for this particular substrate. Further research into the SNAr chemistry of this compound could unveil new synthetic routes to novel indazole derivatives. This guide provides a foundational understanding of the reactivity of this key intermediate, offering valuable protocols and data for researchers in the field.

References

Tautomerism in 3-Methyl-6-nitro-1H-indazole: A Technical Guide

Introduction

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their structure, particularly the arrangement of hydrogen bond donors and acceptors. A critical, yet often nuanced, aspect of indazole chemistry is annular tautomerism—the equilibrium between N1-H and N2-H forms. This phenomenon can profoundly influence a molecule's physicochemical properties, such as pKa, lipophilicity, and crystal packing, as well as its pharmacological activity by altering its binding interactions with biological targets.[1]

This technical guide provides an in-depth analysis of the tautomeric equilibrium of 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5). While specific experimental studies quantifying the tautomeric ratio for this exact molecule are not prevalent in publicly accessible literature, a robust understanding can be constructed by examining foundational principles of indazole tautomerism and analyzing data from closely related structural analogs. This document summarizes the expected tautomeric behavior, presents relevant thermodynamic data from analogous systems, details generalized experimental protocols for characterization, and provides logical diagrams to illustrate the core concepts.

The Tautomeric System: 1H vs. 2H Isomers

The principal annular tautomerism in this compound involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring, resulting in an equilibrium between the 1H- and 2H-tautomers.

-

This compound: This tautomer features a benzenoid-like six-membered ring, which generally confers greater aromatic stability.[2]

-

3-Methyl-6-nitro-2H-indazole: This tautomer possesses a quinonoid-like structure in its carbocyclic ring, which is typically associated with higher energy and lower thermodynamic stability.[2][3]

The 3H-tautomer is considered significantly less stable and is rarely observed in indazole systems.[2]

Thermodynamic Stability and Equilibrium Analysis

Direct experimental quantification of the tautomeric equilibrium constant (KT) for this compound is not available in the reviewed literature. However, extensive computational and experimental work on the parent indazole and its derivatives consistently demonstrates a strong preference for the 1H-tautomer.

Theoretical calculations on unsubstituted indazole show the 1H-tautomer to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ (3.6 kcal·mol⁻¹).[4][5] This energetic preference is substantial, indicating that the equilibrium lies heavily in favor of the 1H form. The stability is primarily attributed to the greater aromatic character of the benzenoid system in the 1H-tautomer.[2] The presence of substituents, such as the methyl group at position 3 and the nitro group at position 6, modulates this equilibrium, but the fundamental preference for the 1H form is expected to remain. Reactivity studies of 6-nitroindazole, for instance, show that reactions occur at the N1 position, providing strong indirect evidence that the 1H-tautomer is the dominant and most reactive species in the equilibrium mixture.[4][5]

Data Presentation

The following table summarizes computational data for the parent indazole system, which serves as a reliable estimate for the behavior of this compound.

| Compound System | Computational Method | ΔE (1H vs. 2H) (kJ·mol⁻¹) | ΔE (1H vs. 2H) (kcal·mol⁻¹) | Reference |

| Unsubstituted Indazole | MP2/6-31G** | ~15 | ~3.6 | [4][5] |

| Unsubstituted Indazole | B3LYP/6-311++G(d,p) | ~20 | ~4.8 | [1] |

Table 1: Calculated Energy Differences Between 1H- and 2H-Indazole Tautomers.

Influence of Substituents and Solvents

The position of the tautomeric equilibrium is a fine balance of electronic and environmental factors.

-

Electronic Effects: The 3-methyl group is an electron-donating group, while the 6-nitro group is strongly electron-withdrawing. A comprehensive theoretical study on 52 NH-indazoles concluded that while the 1H-tautomer is the most stable in most cases, the stability can be shifted by substituent effects.[6] However, for the specific substitution pattern in this compound, the stabilizing benzenoid character of the 1H form is expected to be the dominant factor.

-

Solvent Effects: The polarity of the solvent can influence the tautomeric ratio.[7] Polar, protic solvents can stabilize both tautomers through hydrogen bonding. In some specific cases, less polar solvents can favor a 2H-tautomer if it is stabilized by a strong intramolecular hydrogen bond, a scenario not applicable to this compound.[6] Generally, for simple indazoles, the 1H tautomer remains dominant across a wide range of solvents.[1][8]

Experimental Protocols for Tautomer Characterization

The definitive characterization of indazole tautomers relies on a combination of spectroscopic and crystallographic techniques. The following sections detail generalized protocols applicable to the study of this compound.

Protocol for Tautomeric Ratio Determination by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy in solution is a primary tool for identifying and quantifying tautomeric mixtures. The chemical shifts of the ring protons, particularly H4, H5, and H7, are sensitive to the location of the N-H proton.

-

Sample Preparation: Dissolve a precisely weighed amount (approx. 5-10 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration in a 5 mm NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant, controlled temperature (e.g., 298 K). Standard parameters should include a 30-45° pulse angle and a relaxation delay of at least 5 times the longest T₁ value to ensure accurate integration.[9]

-

Signal Assignment: Identify and assign the signals corresponding to each tautomer. This may require 2D NMR techniques (e.g., HSQC, HMBC) for unambiguous assignment, especially for the carbon spectrum. The N-H proton signal, which is typically broad, should also be identified.

-

Integration and Quantification: Select well-resolved, non-overlapping signals characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of the integrated areas of their respective signals. The equilibrium constant is calculated as KT = [2H-tautomer] / [1H-tautomer].

Protocol for Tautomer Identification by X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often a critical and challenging step, requiring the screening of various solvents (e.g., ethanol, ethyl acetate, acetone, toluene) and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data, typically using Mo Kα or Cu Kα radiation at a controlled temperature (e.g., 100 K or 296 K).[10]

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or other suitable techniques. Refine the structural model against the experimental data. The final refined structure will unequivocally show the position of the hydrogen atom on either N1 or N2, thereby identifying the tautomer present in the crystal lattice.[10][11]

Visualizations and Workflows

The following diagrams, generated using DOT language, illustrate the key logical and experimental relationships in the study of this compound tautomerism.

Caption: Tautomeric equilibrium of 3-Methyl-6-nitro-indazole.

Caption: Generalized workflow for tautomer analysis.

Conclusion

The annular tautomerism of this compound is a critical feature defining its chemical identity. Based on substantial evidence from parent indazole systems and related nitro-substituted analogs, the 1H-tautomer is unequivocally the predominant and thermodynamically more stable form. This stability is rooted in the aromatic character of its benzenoid ring. While direct quantitative data for this specific molecule remains an area for future experimental investigation, the principles and methodologies outlined in this guide provide a robust framework for its characterization. For professionals in drug development, confirming the dominance of the 1H-tautomer is essential for accurate structure-activity relationship (SAR) studies, computational modeling, and intellectual property development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Theoretical estimation of the annular tautomerism of indazoles | Semantic Scholar [semanticscholar.org]

- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole

Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole

Introduction

This compound (CAS No: 6494-19-5) is a pivotal organic intermediate in the fields of pharmaceutical and medicinal chemistry.[1][2] Its molecular structure, featuring an indazole ring with methyl and nitro group substituents, makes it a versatile building block for more complex molecules.[1] Notably, it is a critical precursor in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in anti-cancer therapies that targets vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).[3][4] It also serves as an intermediate in the development of agrochemicals and novel materials.[5]

This document provides a detailed protocol for the synthesis of this compound via the direct nitration of 3-methylindazole. This method is widely used for its straightforward approach, utilizing a mixed acid system of concentrated nitric acid and sulfuric acid.[2][6]

Safety and Handling

This procedure involves the use of highly corrosive and hazardous materials. Strict adherence to safety protocols is mandatory.

-

Hazardous Chemicals :

-

This compound : Harmful if swallowed, in contact with skin, or if inhaled.[4][7][8] Causes serious skin and eye irritation.[7][9]

-

Concentrated Sulfuric Acid (H₂SO₄) : Extremely corrosive. Causes severe skin burns and eye damage.

-

Concentrated Nitric Acid (HNO₃) : Extremely corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Contact with other materials may cause fire.

-

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7] All operations must be conducted inside a certified chemical fume hood.[7]

-

Procedure Precautions : The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of by-products.[2][6] The addition of the nitrating mixture must be performed slowly and carefully.

Experimental Protocol: Direct Nitration of 3-Methylindazole

This protocol details the synthesis of this compound through electrophilic aromatic substitution. The strong electron-donating character of the indazole ring system directs the nitration, with the 6-position being a common site for substitution.

Materials and Reagents:

-

3-Methylindazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Recrystallization solvent (e.g., Ethanol (B145695)/Water mixture)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Büchner funnel and filter flask for vacuum filtration

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-methylindazole in concentrated sulfuric acid. The dissolution should be performed in an ice-water bath to manage the initial heat generated.

-

Preparation of Nitrating Mixture : In a separate flask cooled in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared cautiously and allowed to cool before use.

-

Nitration Reaction : Cool the solution of 3-methylindazole in sulfuric acid to between 0–5°C using the ice-water bath.[2]

-

Slow Addition : Add the cold nitrating mixture dropwise to the stirred 3-methylindazole solution via a dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C.[6]

-

Reaction Completion : After the addition is complete, allow the mixture to stir for an additional 15-30 minutes while maintaining the low temperature.

-

Quenching : Carefully and slowly pour the reaction mixture onto a beaker filled with a substantial amount of crushed ice. A solid precipitate of crude this compound will form.

-

Isolation : Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove residual acids.

-

Neutralization : The crude product can be further washed with a dilute sodium bicarbonate solution to ensure all acid is neutralized, followed by another wash with cold water.

-

Purification : The crude product is purified by recrystallization. A common solvent system is an ethanol/water mixture.[10] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product.

Data Summary

The following table summarizes key quantitative data for the materials involved in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Reaction Parameters |

| 3-Methylindazole (Starting Material) | C₈H₈N₂ | 132.16 | 111-114 | - |

| This compound (Product) | C₈H₇N₃O₂ | 177.16[1][2] | 187-188[1][2] | Reaction Temp: 0-10°C[6] |

| Nitric Acid (Reagent) | HNO₃ | 63.01 | -42 | Used in nitrating mixture |

| Sulfuric Acid (Reagent/Solvent) | H₂SO₄ | 98.08 | 10 | Used in nitrating mixture |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the direct nitration of 3-methylindazole.

References

- 1. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]

- 2. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]

- 3. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Analysis of the Production Process for this compound - LISKON [liskonchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemical-label.com [chemical-label.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-6-nitro-1H-indazole is a key organic intermediate widely utilized in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for oncology, as well as in the creation of pesticides and other fine chemicals.[1][2][3] Its molecular structure features an indazole ring with a methyl group at the 3-position and a nitro group at the 6-position.[2] One of the most straightforward methods for its preparation is the direct nitration of 3-methyl-1H-indazole.

This method involves the electrophilic substitution of a nitro group onto the indazole ring using a mixed acid system, typically nitric acid and sulfuric acid.[1][2] While the process is relatively simple, careful control of reaction conditions, especially temperature, is crucial to ensure high regioselectivity for the 6-nitro isomer and to minimize the formation of by-products such as other regioisomers or dinitro compounds.[1][4]

This document provides a detailed protocol for the direct nitration of 3-methyl-1H-indazole, including a summary of reaction parameters, a step-by-step experimental guide, and troubleshooting advice.

Reaction Scheme

The direct nitration of 3-methyl-1H-indazole proceeds by treating the starting material with a nitrating agent, a mixture of concentrated nitric and sulfuric acids, at low temperatures.

Caption: Direct nitration of 3-methyl-1H-indazole.

Experimental Protocol

This protocol describes a generalized lab-scale procedure for the synthesis of this compound.

Materials and Reagents

-

3-Methyl-1H-indazole (Starting Material)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Sodium Hydroxide (NaOH) or other suitable base for neutralization

-

Deionized Water

-

Ice

-

Ethanol or other suitable solvent for recrystallization

Equipment

-

Three-neck round-bottom flask equipped with a magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a well-ventilated fume hood, charge a three-neck round-bottom flask with concentrated sulfuric acid.

-

Dissolution: Begin stirring and cool the sulfuric acid to 0°C using an ice-salt bath.

-

Substrate Addition: Slowly and portion-wise, add 3-methyl-1H-indazole to the cold sulfuric acid. Ensure the temperature is maintained between 0-5°C during the addition.

-

Nitrating Agent Addition: Once the starting material is fully dissolved, slowly add concentrated nitric acid dropwise via a dropping funnel.[1][2][4] The temperature of the reaction mixture must be strictly controlled and kept below 5°C to prevent over-nitration and the formation of unwanted side products.[4]

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for a specified time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate should form.

-

Neutralization: Slowly neutralize the acidic solution with a cold aqueous solution of a base, such as sodium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.[4]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the filter cake thoroughly with cold water to remove any residual acid and inorganic salts.[4]

-

Drying: Dry the crude product, preferably in a vacuum oven at a low temperature.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product with high purity.[1][2]

Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Data Presentation

The following tables summarize key reaction parameters and product characteristics.

Table 1: Key Reaction Parameters

| Parameter | Value / Condition | Rationale |

| Starting Material | 3-Methyl-1H-indazole | Precursor for nitration. |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Mixed acid generates the nitronium ion (NO₂⁺) for electrophilic substitution. |

| Temperature | 0-5°C (up to 10°C) | Critical for controlling reaction rate and preventing by-product formation.[1][2][4] |

| Reaction Time | 1-6 hours | Should be monitored by TLC to ensure completion.[5] |

| Work-up | Ice quench, neutralization | Safely stops the reaction and precipitates the product from the acidic solution. |

| Purification | Recrystallization | Removes impurities and regioisomers to yield a high-purity product.[1] |

Table 2: Product Characterization

| Property | Value |

| Product Name | This compound |

| CAS Number | 6494-19-5 |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Physical State | Solid powder[1][2] |

| Melting Point | 187-188°C[1][2] |

Safety Precautions

-

This procedure involves the use of highly corrosive and strong oxidizing acids (concentrated H₂SO₄ and HNO₃). Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from running away.

-

Perform all steps in a well-ventilated chemical fume hood.

-

When quenching the reaction, add the acid mixture to ice slowly and carefully to manage heat generation.

-

When neutralizing, add the base slowly to control the exothermic acid-base reaction.

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; product loss during work-up. | Ensure sufficient reaction time by monitoring via TLC. Be careful during neutralization and filtration steps. |

| Formation of By-products | Reaction temperature was too high; incorrect ratio of nitrating agents. | Strictly maintain the reaction temperature between 0-5°C.[4] Carefully control the stoichiometry of the nitric acid.[4] |

| Presence of Regioisomers | Nitration occurred at other positions (e.g., 4, 5, or 7). | Optimize reaction conditions; a less aggressive nitrating agent might be required.[4] Separate isomers via column chromatography if recrystallization is insufficient.[4] |

| Dark-colored Product | Presence of impurities or degradation products from overheating. | Ensure rigorous temperature control. Purify the product thoroughly via recrystallization, possibly with activated charcoal. |

References

- 1. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]

- 2. Analysis of the Production Process for this compound - LISKON [liskonchem.com]

- 3. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole

Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole

Introduction

This compound (CAS No: 6494-19-5) is a vital organic intermediate, notably utilized in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in cancer therapy.[1][2][3] Its molecular structure, featuring an indazole ring with methyl and nitro substituents, makes it a versatile building block in the creation of various therapeutic agents, dyes, and pesticides.[4] The synthesis method detailed herein is based on established procedures involving the diazotization of an aniline (B41778) derivative.[5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O₂ | [4] |

| Molecular Weight | 177.16 g/mol | [4] |

| Appearance | Beige to dark yellow solid powder | [1][4] |

| Melting Point | 187-188°C | [4][2] |

| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [4][2] |

| Density | ~1.4 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |

Synthetic Pathway Overview

The synthesis proceeds via a two-step mechanism starting from 2-methyl-5-nitroaniline (B49896). The primary amine is first converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. This intermediate is unstable and undergoes in situ intramolecular cyclization to form the indazole ring system.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established literature procedures.[5][6]

4.1 Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 2-Methyl-5-nitroaniline | 99-55-8 | 152.15 | 1.0 g | 6.57 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 40 mL | - |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.453 g | 6.57 |

| Water (deionized) | 7732-18-5 | 18.02 | 1 mL | - |

| Hexane | 110-54-3 | 86.18 | As needed | - |

| Ethyl Acetate (B1210297) | 141-78-6 | 88.11 | As needed | - |

4.2 Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g (6.57 mmol) of 2-methyl-5-nitroaniline in 40 mL of glacial acetic acid.[5]

-

Cooling: Cool the resulting solution to 15-20°C using an ice-water bath.[6]

-

Diazotization: In a separate beaker, prepare a solution of 0.453 g (6.57 mmol) of sodium nitrite in 1 mL of water. Add this solution to the stirred aniline solution all at once.[5][6] It is critical to maintain the reaction temperature below 25°C during this exothermic addition.[6]

-

Reaction: Continue stirring the mixture for 15 minutes.[5] Allow the solution to stand at room temperature for 3 days to ensure complete cyclization.[5][6]

-

Work-up: Concentrate the solution under reduced pressure on a steam bath.[6] Dilute the residue with a small volume of water and stir vigorously to precipitate the crude product.[5]

-

Purification: Collect the solid product by filtration and wash thoroughly with cold water.[5] The crude product can be further purified by flash chromatography on silica (B1680970) gel using a hexane/ethyl acetate (4:1) eluent to yield the pure this compound as a solid.[5] An alternative purification method involves recrystallization from boiling methanol.[6]

Safety and Hazard Information

This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood, utilizing appropriate personal protective equipment (PPE).

-

This compound: Harmful if swallowed, in contact with skin, or if inhaled.[2][3] Avoid contact with skin and eyes.[2] Wear suitable protective clothing, gloves, and eye/face protection.[2][3]

-

2-Methyl-5-nitroaniline (5-Nitro-o-toluidine): Toxic and a suspected carcinogen. Handle with extreme care. Wear protective gloves, clothing, and eye protection.[7] Avoid breathing dust.

-